(5E)-3-[(2,4-dinitrophenyl)amino]-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5E)-3-[(2,4-dinitrophenyl)amino]-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H11N5O5S2 and its molecular weight is 441.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis of thiazolidinone derivatives with notable antimicrobial and antifungal activities. For example, compounds have been synthesized with moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Additionally, certain compounds exhibited promising activities against pathogenic Gram-positive and Gram-negative bacteria and fungi, showcasing the potential of thiazolidinone derivatives in developing new antimicrobial agents (Abdel‐Hafez, 2003).
Anticancer and Antiproliferative Effects
Thiazolidinone derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, indicating their potential as anticancer agents. For instance, novel thiazolidinone derivatives showed moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being most sensitive to these compounds (Horishny & Matiychuk, 2020). Another study synthesized thioxothiazolidin-4-one derivatives that inhibited tumor growth and tumor-induced angiogenesis in mouse models, highlighting their potential in anticancer therapy (Chandrappa et al., 2010).
Synthesis Methodologies and Chemical Analysis
Research in the field has also focused on the synthesis methodologies and chemical analysis of thiazolidinone derivatives. Novel synthetic approaches have been developed to prepare a wide range of biologically important thiazolidin-2,4-diones with high enantio- and diastereoselectivities, which were found to possess satisfactory anticancer activities against different cancer cell lines (Jiao et al., 2016). These methodologies enhance the understanding and capabilities in the design and production of thiazolidinone-based compounds with desired biological activities.
Biological Activity and Potential Therapeutic Applications
The biological activities of thiazolidinone derivatives extend beyond antimicrobial and anticancer effects, including anti-inflammatory, antihyperglycemic, and radioprotective properties. For instance, certain derivatives have been identified with significant anti-inflammatory and analgesic activities, comparable or superior to commercial drugs, suggesting their utility in treating inflammatory diseases (Ma et al., 2011). Moreover, novel derivatives have been explored for their radioprotective and anticancer activities, offering potential as protective agents in radiation exposure and cancer treatment (Ghorab et al., 2006).
Properties
IUPAC Name |
3-(2,4-dinitroanilino)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5O5S2/c24-17-16(7-10-9-19-13-4-2-1-3-12(10)13)30-18(29)21(17)20-14-6-5-11(22(25)26)8-15(14)23(27)28/h1-9,20,24H/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLMIOIGUFBKIQ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O)/C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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